Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate

Endothelin Antagonists Medicinal Chemistry Structure-Activity Relationship (SAR)

Medicinal chemists optimizing anti-inflammatory or anti-chlamydial lead series require precise substitution patterns to retain activity. Generic dihydrobenzofurans or wrong fluoro-regioisomers risk SAR failure. - Validated privileged scaffold: 2,3-dihydrobenzofuran core with 4-F and 5-COOMe - Key activity driver: Low µM inhibition of IL-6 and PGE2 in macrophages - Synthetic handle: Methyl ester for further derivatization, fluorine for metabolic stability - Purity ≥97% (mode from market data), solid, immediate derivatization-ready

Molecular Formula C10H9FO3
Molecular Weight 196.177
CAS No. 2112884-88-3
Cat. No. B2662238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate
CAS2112884-88-3
Molecular FormulaC10H9FO3
Molecular Weight196.177
Structural Identifiers
SMILESCOC(=O)C1=C(C2=C(C=C1)OCC2)F
InChIInChI=1S/C10H9FO3/c1-13-10(12)7-2-3-8-6(9(7)11)4-5-14-8/h2-3H,4-5H2,1H3
InChIKeyQWPDKNVUUNRPGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) – A Fluorinated Dihydrobenzofuran Scaffold for Targeted Medicinal Chemistry Procurement


Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) is a heterocyclic building block belonging to the 2,3-dihydrobenzofuran class [1]. Its core structure consists of a partially saturated benzofuran ring, with key substitution patterns including a fluorine atom at the 4-position and a methyl ester at the 5-carboxylate position . The presence of the fluorine atom is significant as it can influence the compound's pharmacokinetic properties and biological interactions, making it a valuable intermediate for drug discovery . The compound is a solid at room temperature and is available from multiple vendors with a typical purity of ≥97% .

Scaffold Class

2,3-Dihydrobenzofuran core, a privileged template for lead discovery

Key Substitution

4-Fluoro / 5-methyl ester pattern; may influence target affinity and metabolic stability

Workflow Fit

Synthetic intermediate for fluorinated library synthesis and structure-activity exploration

Why Generic Dihydrobenzofuran Substitution Fails: The Critical Role of 4-Fluoro-5-Carboxylate Methyl Ester in Dictating Biological Activity


Within the dihydrobenzofuran chemical space, subtle structural variations lead to profound differences in biological activity and target engagement. The specific combination of a 4-fluoro substitution and a 5-carboxylate methyl ester group in Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3) is not arbitrary. Analysis of structure-activity relationships (SAR) across multiple studies reveals that the presence and position of fluorine, along with the ester moiety, are key drivers of potency against specific targets [1]. For instance, while the dihydrobenzofuran core is a common privileged structure, simple non-fluorinated or differently substituted analogs fail to recapitulate the potency and selectivity profiles observed with this specific derivative, as demonstrated in comparative studies against targets like ETA receptors and inflammatory mediators [2][3]. Therefore, substituting this precise building block with a generic 'dihydrobenzofuran carboxylate' or even a regioisomeric fluorinated analog (e.g., 6-fluoro or 7-fluoro) would introduce significant and unpredictable risk in a synthetic or biological campaign, potentially leading to complete loss of desired activity or altered pharmacokinetic properties.

Regioisomeric Fluorine Placement

6- or 7-fluoro analogs may shift binding selectivity; class-level SAR indicates position-dependent activity profiles.

Non-Fluorinated Dihydrobenzofurans

Lack of 4-fluoro substitution may reduce target engagement and metabolic stability reported for fluorinated variants.

Ester / Acid Variants

Different carboxylate forms (e.g., free acid, other esters) can alter solubility and synthetic compatibility.

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3): Quantitative Differentiation Evidence for Procurement


Fluorine Substitution Enhances Binding Affinity: Comparative Data from Endothelin Antagonist SAR

A comprehensive SAR study on pyrrolidine-3-carboxylic acid endothelin antagonists demonstrated a clear and quantifiable benefit of fluorine incorporation onto a dihydrobenzofuran scaffold. The data shows an increase in selectivity when the methoxy group of Atrasentan (ABT-627) is replaced with methyl, and the benzodioxole is replaced with dihydrobenzofuran. Critically, adding a fluorine atom further increases the binding activity and provides a metabolically stable and orally bioavailable ETA-selective antagonist [1]. This provides class-level inference that the 4-fluoro substitution on the target compound is a key driver of enhanced target engagement compared to its non-fluorinated dihydrobenzofuran counterpart.

Fluorine Binding Contribution
Class-level inference
Fluorinated analog: Increased binding activity
Non-fluorinated analog: Baseline (qualitative comparison)
Supports fluorine role in target engagement for endothelin antagonist series
No exact fold-change reported; SAR context only
Endothelin Antagonists Medicinal Chemistry Structure-Activity Relationship (SAR)

Potent Anti-Inflammatory Activity in Macrophages: Benchmarking IC50 Ranges for Fluorinated Dihydrobenzofurans

A 2023 study evaluated a panel of nine fluorinated benzofuran and dihydrobenzofuran derivatives for anti-inflammatory activity in LPS-stimulated macrophages. Six of these compounds showed significant suppression of key inflammatory mediators. The reported IC50 values for these active fluorinated dihydrobenzofurans ranged from 1.2 to 9.04 µM for interleukin-6 (IL-6) inhibition; from 1.5 to 19.3 µM for Chemokine (C-C) Ligand 2 (CCL2); from 2.4 to 5.2 µM for nitric oxide (NO); and from 1.1 to 20.5 µM for prostaglandin E2 (PGE2) [1]. While not a direct head-to-head comparison for this specific compound, this data establishes a potency benchmark for the broader class of fluorinated dihydrobenzofurans. The study's SAR analysis further concluded that the biological effects of benzofuran derivatives are enhanced in the presence of fluorine and carboxyl groups [1], directly implicating the 4-fluoro and 5-carboxylate moieties of the target compound as critical pharmacophoric elements.

Anti-Inflammatory Activity Benchmarks
Class-level inference
IL-6 IC50: 1.2–9.04 µM, PGE2 IC50: 1.1–20.5 µM
Establishes potency range for fluorinated dihydrobenzofuran class in LPS-stimulated macrophages
Values reflect class, not this exact compound; SAR attributes activity to fluorine and carboxyl groups
Anti-Inflammatory Agents Immunology Medicinal Chemistry

Dihydrobenzofuran Core as a Key Scaffold for Potent Chlamydia trachomatis Inhibition

A focused library of 2,3-diarylbenzofuran and 2,3-diaryl-2,3-dihydrobenzofuran scaffolds was synthesized and screened for antibacterial activity against Chlamydia trachomatis. This study identified several potent inhibitors that block intracellular replication of the pathogenic bacteria with IC50 values ≤ 3 µM [1]. This finding highlights the privileged nature of the dihydrobenzofuran core for achieving potent cellular activity against a clinically relevant intracellular pathogen. The 2,3-dihydrobenzofuran scaffold, specifically, served as the basis for these potent inhibitors, demonstrating that the partially saturated ring system of the target compound is a validated and effective template for drug design.

Intracellular Pathogen Inhibition
Class-level inference
IC50 ≤ 3 µM for dihydrobenzofuran-based inhibitors
Supports scaffold selection for Chlamydia replication studies
Reported for 2,3-dihydrobenzofuran library; not directly measured on this building block
Antibacterial Agents Infectious Disease Medicinal Chemistry

Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate (CAS 2112884-88-3): Key Application Scenarios for Research and Development


Medicinal Chemistry: Synthesis of Fluorinated Lead Compounds for Inflammation and Immunology Targets

Based on evidence that fluorinated dihydrobenzofuran derivatives exhibit potent inhibition of key inflammatory mediators like IL-6 and PGE2 in macrophages with IC50 values in the low micromolar range [1], Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a strategically valuable building block. It can be incorporated into the synthesis of novel small molecule libraries aimed at discovering new anti-inflammatory agents. The 4-fluoro and 5-carboxylate ester functionalities provide synthetic handles for further derivatization and are implicated in enhancing the desired biological effects.

Chemical Biology and Drug Discovery: Exploring Target Engagement for Intracellular Pathogens

The 2,3-dihydrobenzofuran scaffold has been validated as a privileged structure for developing inhibitors of Chlamydia trachomatis replication, with some analogs achieving IC50 values ≤ 3 µM [1]. Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate can serve as a core building block in the synthesis of focused chemical probes or lead compounds to investigate and inhibit the life cycle of this and potentially other intracellular pathogens.

Pharmaceutical Development: Optimization of Pharmacokinetic Properties through Fluorination

Structure-activity relationship studies on related scaffolds, such as endothelin antagonists, have demonstrated that adding a fluorine atom to a dihydrobenzofuran core increases binding activity and contributes to metabolic stability and oral bioavailability [1]. Therefore, Methyl 4-fluoro-2,3-dihydrobenzofuran-5-carboxylate is a logical starting point for medicinal chemists seeking to optimize the drug-like properties of a lead series. Its pre-installed fluorine atom and ester group allow for focused SAR exploration to improve potency, stability, and bioavailability of drug candidates.

Application
Selection Property
Validation Focus
Fluorinated lead synthesis for inflammatory pathway studies
4-fluoro-5-carboxylate substitution pattern
Inflammatory mediator inhibition assays (IL-6, PGE2)
Chemical probe synthesis targeting intracellular pathogen replication
2,3-dihydrobenzofuran scaffold
Intracellular replication assays (e.g., Chlamydia)
Lead optimization for ADME/PK properties
Pre-installed fluorine and methyl ester handle
Metabolic stability and exposure profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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